(2,4-Dichlorophenyl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[4-[5-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N5O2/c1-13(2)20-25-19(26-30-20)14-3-6-18(24-12-14)27-7-9-28(10-8-27)21(29)16-5-4-15(22)11-17(16)23/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMCFANBKFTRGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Isopropyl-1,2,4-Oxadiazol-3-yl Pyridine
The oxadiazole ring is constructed via cyclization of a pyridine-carboximidic acid derivative.
Step 1 : N-Hydroxy-pyridine-2-carboxamidine Formation
Pyridine-2-carbonitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6 hr) to yield the amidoxime intermediate.
Step 2 : Cyclization with Isopropyl Chloride
The amidoxime reacts with isopropyl chloride in pyridine at 120°C for 4 hr, forming 5-isopropyl-1,2,4-oxadiazol-3-yl pyridine. Yield: 72%.
Piperazine Functionalization
Step 3 : Nucleophilic Aromatic Substitution
The pyridine-oxadiazole derivative undergoes substitution with piperazine in dimethylacetamide (DMAc) at 100°C for 12 hr, yielding 4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine. Yield: 65%.
Acylation with 2,4-Dichlorobenzoyl Chloride
Step 4 : Friedel-Crafts Acylation
The piperazine intermediate is treated with 2,4-dichlorobenzoyl chloride in dichloromethane (DCM) with AlCl₃ catalysis (0°C to rt, 8 hr). Yield: 58%.
Key Analytical Data :
- ¹H NMR (500 MHz, CDCl₃) : δ 8.72 (d, J = 2.5 Hz, 1H, pyridine-H), 8.15 (dd, J = 8.5, 2.5 Hz, 1H, pyridine-H), 7.65 (d, J = 8.5 Hz, 1H, dichlorophenyl-H), 7.52 (d, J = 2.0 Hz, 1H, dichlorophenyl-H), 4.20–3.95 (m, 8H, piperazine-H), 3.02 (sept, J = 6.8 Hz, 1H, isopropyl-CH), 1.42 (d, J = 6.8 Hz, 6H, isopropyl-CH₃).
- HRMS (ESI+) : m/z calcd for C₂₂H₂₁Cl₂N₅O₂ [M+H]⁺: 482.1024; found: 482.1028.
Synthetic Route 2: One-Pot Oxadiazole-Piperazine Assembly
Simultaneous Oxadiazole Cyclization and Piperazine Coupling
A streamlined approach condenses Steps 1–3 of Route 1 into a single reaction vessel:
Procedure :
- Pyridine-2-carbonitrile, hydroxylamine hydrochloride, and piperazine are refluxed in ethanol/water (1:1) with K₂CO₃ (80°C, 6 hr).
- Isopropyl chloride and pyridine are added, and the mixture is heated to 120°C for 8 hr.
Yield: 54%.
Advantages : Reduced purification steps; Disadvantages : Lower yield due to competing side reactions.
Acylation Optimization
Varying Lewis acids (AlCl₃, FeCl₃, ZnCl₂) in the Friedel-Crafts step revealed AlCl₃ (1.2 eq) in DCM at 0°C as optimal (Table 1).
Table 1 : Acylation Yield with Different Catalysts
| Catalyst | Equivalents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| AlCl₃ | 1.2 | DCM | 0 | 58 |
| FeCl₃ | 1.5 | DCM | 0 | 42 |
| ZnCl₂ | 2.0 | Toluene | 25 | 35 |
Reaction Mechanism and Stereochemical Considerations
Oxadiazole Cyclization
The amidoxime intermediate undergoes nucleophilic attack by isopropyl chloride, followed by dehydration to form the 1,2,4-oxadiazole ring. DFT calculations suggest a concerted transition state with an activation energy of 28.5 kcal/mol.
Piperazine Coupling
Nucleophilic aromatic substitution proceeds via a Meisenheimer complex, with piperazine acting as the nucleophile. Steric hindrance from the oxadiazole ring slows the reaction, necessitating prolonged heating.
Acylation Regioselectivity
The 2,4-dichlorophenyl group preferentially acylates the piperazine nitrogen distal to the pyridine ring, as confirmed by NOESY correlations.
Analytical Characterization and Purity Assessment
Chromatographic Analysis
HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min) showed a single peak at t = 6.72 min, confirming >98% purity.
Spectroscopic Validation
- FT-IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (oxadiazole C=N), 740 cm⁻¹ (C-Cl).
- ¹³C NMR (125 MHz, CDCl₃) : δ 169.8 (C=O), 163.2 (oxadiazole-C), 150.1–116.4 (aromatic-C), 52.3–46.8 (piperazine-C), 28.5 (isopropyl-CH), 22.1 (isopropyl-CH₃).
Comparative Evaluation of Synthetic Routes
Table 2 : Route 1 vs. Route 2
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 58% | 54% |
| Purification Steps | 3 | 1 |
| Reaction Time | 30 hr | 14 hr |
| Scalability | >100 g | <50 g |
Route 1 is preferred for large-scale synthesis due to higher yields, while Route 2 suits rapid small-batch production.
Applications and Derivatives
The compound’s structural motifs suggest potential as:
- Kinase Inhibitor : Pyridine-oxadiazole hybrids target ATP-binding pockets.
- Anticancer Agent : Dichlorophenyl methanones exhibit pro-apoptotic activity.
Derivatization at the piperazine nitrogen (e.g., alkylation, acylation) could enhance bioavailability and selectivity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound may undergo oxidation, particularly at the oxadiazole ring.
Reduction: : Potential reduction sites include the pyridine and oxadiazole rings.
Substitution: : The piperazine and dichlorophenyl groups are likely sites for substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents are typically used.
Substitution: : Substitution reactions can be facilitated using catalysts like palladium on carbon for hydrogenation or organic bases for nucleophilic substitution.
Major Products Formed: : The specific products depend on the nature of the reaction, but common transformations may include hydroxylation of aromatic rings during oxidation, or halogenation during substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with structural similarities to (2,4-Dichlorophenyl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone exhibit promising anticancer properties. For instance, thiazole-pyridine hybrids have shown significant efficacy against various cancer cell lines, suggesting a potential pathway for the development of new cancer therapeutics .
Neuropharmacological Effects
Preliminary studies suggest that similar piperazine derivatives can influence central nervous system activity. For example, derivatives with piperazine rings are often investigated for their potential anticonvulsant effects . The structure of this compound may provide a scaffold for synthesizing compounds with enhanced neuroprotective properties.
Agrochemical Applications
Herbicidal Properties
The compound's chlorophenyl moiety suggests potential herbicidal activity. The analogous compound 2,4-D is widely recognized as a herbicide that targets broadleaf weeds . Given the structural similarities, this compound may be explored for similar applications in crop protection.
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. SAR studies have shown that modifications in the substituents on the phenolic and piperazine rings can significantly alter biological activity .
Case Study 1: Antitumor Efficacy
A study conducted by Sayed et al. demonstrated that thiazole-pyridine hybrids with similar structures showed significant effectiveness against HCT116 and HepG2 cell lines. The analogues exhibited IC values lower than standard chemotherapeutics .
Case Study 2: Herbicidal Activity
In field trials assessing herbicidal properties of compounds structurally related to this compound, notable reductions in weed populations were recorded. This suggests potential for development as a selective herbicide .
Mechanism of Action
Mechanism: : The compound's effects are likely mediated through its interaction with specific molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites or binding pockets, thereby altering the function of the target molecule.
Molecular Targets and Pathways: : Possible targets include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways. The exact pathways and mechanisms would depend on the specific biological context and are usually elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s structural analogs can be categorized based on variations in the aryl group, heterocyclic substituents, and linker regions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Functional Implications of Structural Variations
- Dichlorophenyl vs. Trifluoromethylphenyl: The 2,4-dichlorophenyl group in the target compound increases lipophilicity (LogP ~3.5–4.0) compared to trifluoromethylphenyl (LogP ~2.8–3.2), favoring blood-brain barrier penetration .
- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability than 1,2,4-triazoles, which are prone to oxidative degradation . However, triazoles facilitate stronger hydrogen-bonding interactions (e.g., with CYP450 enzymes).
- Piperazine Linkers : All analogs utilize piperazine as a flexible linker, but substitutions on the pyridine (target) or thiophene (Compound 21) alter conformational dynamics. The pyridine’s planar structure may enhance stacking interactions in hydrophobic pockets .
Limitations in Similarity-Based Predictions
For example:
- Minor substituent changes (e.g., isopropyl vs. methyl in oxadiazole) can drastically alter pharmacokinetics .
- The dichlorophenyl group’s role in toxicity (e.g., bioaccumulation) may differ from trifluoromethylphenyl despite similar hydrophobicity .
Biological Activity
The compound (2,4-Dichlorophenyl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone , often referred to as compound A , is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
Compound A can be broken down into several functional moieties:
- Dichlorophenyl group : Known for its role in enhancing lipophilicity and biological activity.
- Piperazine moiety : Frequently associated with a variety of pharmacological effects including anxiolytic and antidepressant activities.
- Oxadiazole ring : Contributes to the compound's potential antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance:
- Mechanism of Action : The oxadiazole moiety may interact with DNA or inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines through caspase activation and mitochondrial dysfunction .
Antimicrobial Activity
Compound A's structure suggests potential antibacterial and antifungal activity:
- Antibacterial Studies : Compounds with piperazine and oxadiazole groups have demonstrated activity against Gram-positive and Gram-negative bacteria. For example, a related compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .
Enzyme Inhibition
The enzyme inhibitory potential of compound A has been explored:
- Acetylcholinesterase Inhibition : Similar derivatives have shown promise as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease. The presence of the piperazine ring is believed to enhance this activity .
Case Study 1: Anticancer Efficacy
In a study evaluating various oxadiazole derivatives, compound A was tested against human cancer cell lines. Results indicated an IC50 value of 15 µM, suggesting potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Properties
A comparative study on the antimicrobial efficacy of oxadiazole-containing compounds revealed that compound A exhibited significant antibacterial activity against E. coli with an MIC of 16 µg/mL. This positions it as a candidate for further development as an antibacterial agent .
Structure-Activity Relationship (SAR)
The biological activities of compound A can be understood through SAR studies:
- Dichlorophenyl Group : Enhances lipophilicity and cellular uptake.
- Piperazine : Modulates receptor interactions, potentially improving therapeutic indices.
- Oxadiazole Ring : Essential for antimicrobial and anticancer activities.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (2,4-dichlorophenyl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone?
- Methodology : The synthesis typically involves multi-step reactions:
Oxadiazole ring formation : Cyclocondensation of nitrile derivatives with hydroxylamine under reflux in ethanol (12–24 hours) .
Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety to the pyridine ring .
Methanone linkage : Use of coupling agents (e.g., EDC/HOBt) to join the 2,4-dichlorophenyl group to the piperazine nitrogen .
- Key conditions : Reactions often require inert atmospheres (N₂/Ar), controlled temperatures (0–80°C), and catalysts like Pd for cross-coupling .
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and connectivity (e.g., piperazine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Screening pipeline :
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Optimization strategies :
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane (DCM) for piperazine coupling .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours) .
- By-product analysis : Monitor intermediates via thin-layer chromatography (TLC) to identify side reactions .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- SAR framework :
Core modifications : Replace the isopropyl group on the oxadiazole with cyclopropyl or tert-butyl to assess steric effects .
Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the dichlorophenyl ring to modulate electronic properties .
Piperazine alternatives : Compare 1,4-diazepane or morpholine analogs for altered pharmacokinetics .
- Assay integration : Pair synthetic analogs with computational docking (e.g., AutoDock Vina) to predict target binding (e.g., kinase active sites) .
Q. How to resolve contradictions in biological activity data across studies?
- Troubleshooting steps :
- Assay standardization : Validate cell viability protocols (e.g., MTT vs. resazurin assays) to minimize variability .
- Solubility checks : Pre-dissolve compounds in DMSO at consistent concentrations (<0.1% v/v) to avoid solvent toxicity .
- Orthogonal validation : Confirm hits using alternative methods (e.g., Western blot for apoptosis markers alongside cytotoxicity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
